Cas no 2361915-11-7 ((E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide)
![(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide structure](https://ja.kuujia.com/scimg/cas/2361915-11-7x500.png)
(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 2361915-11-7
- (1E)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-phenylethene-1-sulfonamide
- Z3711501379
- (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
- EN300-26595342
-
- インチ: 1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+
- InChIKey: PABRNTCBLZROLS-OUKQBFOZSA-N
- ほほえんだ: S(/C=C/C1C=CC=CC=1)(NC1C=CC(=CC=1)N1C(C)=CC(C)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 353.11979803g/mol
- どういたいしつりょう: 353.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 72.4Ų
(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595342-0.05g |
(1E)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-phenylethene-1-sulfonamide |
2361915-11-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamideに関する追加情報
Introduction to (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS No. 2361915-11-7)
(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide, with the CAS number 2361915-11-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical and biological properties.
The molecular framework of (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide features a sulfonamide moiety, which is well-known for its role in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability. The presence of a phenyl ring and a vinylic group further enhances its potential as a pharmacophore. Specifically, the 3,5-Dimethylpyrazol-1-yl substituent adds a layer of complexity that can influence both the electronic and steric properties of the molecule, making it an intriguing candidate for further exploration.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential drug candidates. These compounds have shown promise in various preclinical studies, particularly in the context of modulating enzyme activity and interacting with biological targets. The sulfonamide group is particularly valuable because it can form hydrogen bonds with polar residues in proteins, thereby facilitating strong binding interactions. This property is crucial for designing molecules that can effectively inhibit or activate specific biological pathways.
The (E)-configuration of the double bond in (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide is significant as it influences the overall shape and orientation of the molecule. This geometric arrangement can impact how the compound interacts with biological targets, such as enzymes or receptors. The vinylic group adjacent to the sulfonamide moiety also contributes to the molecule's reactivity and potential for further functionalization, which is an important consideration in drug design.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Researchers are particularly interested in exploring its activity against various diseases, including inflammatory disorders and infectious diseases. The 3,5-Dimethylpyrazol-1-yl group is known to impart specific electronic properties that can enhance binding affinity to certain biological targets. This feature makes it an attractive scaffold for designing molecules with tailored pharmacological properties.
Current research efforts are focused on understanding the mechanism of action of this compound and optimizing its pharmacokinetic profile. In vitro studies have demonstrated that (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide exhibits inhibitory activity against several enzymes implicated in disease pathways. These findings suggest that the compound may have therapeutic potential in conditions where these enzymes play a critical role.
Additionally, computational studies have been employed to predict the binding modes of this compound with potential biological targets. These simulations provide valuable insights into how the molecule interacts with proteins and other biomolecules at an atomic level. By understanding these interactions, researchers can make informed decisions about how to modify the structure to improve efficacy and reduce potential side effects.
The synthesis of (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in constructing the desired molecular framework.
As part of ongoing research efforts, scientists are also exploring derivatives of this compound to assess their biological activity and pharmacological properties. By modifying specific functional groups or substituents, researchers aim to develop analogs that exhibit enhanced potency, selectivity, and metabolic stability. These derivative studies are crucial for understanding structure-activity relationships and identifying lead compounds for further development.
The development of new pharmaceuticals is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide represent promising starting points for novel therapeutics. Their unique chemical structures and demonstrated biological activities make them valuable candidates for further investigation.
In conclusion,(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS No. 2361915-11-7) is a fascinating chemical entity with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an attractive scaffold for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound and its derivatives,(E)-N-[4-(3,5-Dimethylpyrazol-1-y l)phenyl]-2-ph enylethenesulfonam ide is likely to play an important role in the development of next-generation therapeutics.
2361915-11-7 ((E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide) 関連製品
- 2764883-80-7(INNYA-2281201)
- 2171940-82-0(2-N-benzyl-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 5023-60-9(Benzene, 1-methyl-4-[(phenylmethyl)thio]-)
- 2219379-78-7(tert-butyl 6-1-(methoxycarbonyl)cyclopropyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate)
- 1578256-72-0(ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylate)
- 2229576-86-5(3-(4-chloro-3-methoxyphenoxy)propan-1-amine)
- 530-91-6(1,2,3,4-Tetrahydronaphthalen-2-ol)
- 2174007-57-7(rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride)
- 1339138-20-3(N-Acetyl-2-methyl-1,3-propanediamine)
- 1805244-96-5(5-Bromo-4-(difluoromethyl)-2-methoxy-3-(trifluoromethyl)pyridine)



